molecular formula C37H55N7O8 B14258629 L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine CAS No. 386230-21-3

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine

Katalognummer: B14258629
CAS-Nummer: 386230-21-3
Molekulargewicht: 725.9 g/mol
InChI-Schlüssel: QQXSPGFNSPCHAQ-ANQBNUITSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine is a peptide compound composed of six amino acids: leucine, valine, lysine, glycine, phenylalanine, and tyrosine. Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the growing chain.

    Deprotection: Temporary protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of peptides like this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and phenylalanine.

    Reduction: Reduction reactions can affect disulfide bonds if present.

    Substitution: Amino acid side chains can participate in substitution reactions, altering the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction can break disulfide bonds, leading to linear peptides.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cell signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may bind to cell surface receptors, triggering downstream signaling cascades that affect cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • L-Leucyl-L-valyl-L-alanylglycyl-L-tyrosine
  • L-Lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-lysylglycyl-L-glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline

Uniqueness

L-Leucyl-L-valyl-L-lysylglycyl-L-phenylalanyl-L-tyrosine is unique due to its specific sequence and combination of amino acids, which confer distinct structural and functional properties. Its ability to interact with specific molecular targets and participate in various chemical reactions makes it valuable for research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

386230-21-3

Molekularformel

C37H55N7O8

Molekulargewicht

725.9 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C37H55N7O8/c1-22(2)18-27(39)33(47)44-32(23(3)4)36(50)42-28(12-8-9-17-38)34(48)40-21-31(46)41-29(19-24-10-6-5-7-11-24)35(49)43-30(37(51)52)20-25-13-15-26(45)16-14-25/h5-7,10-11,13-16,22-23,27-30,32,45H,8-9,12,17-21,38-39H2,1-4H3,(H,40,48)(H,41,46)(H,42,50)(H,43,49)(H,44,47)(H,51,52)/t27-,28-,29-,30-,32-/m0/s1

InChI-Schlüssel

QQXSPGFNSPCHAQ-ANQBNUITSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.